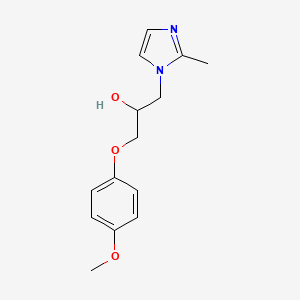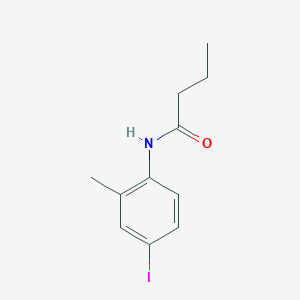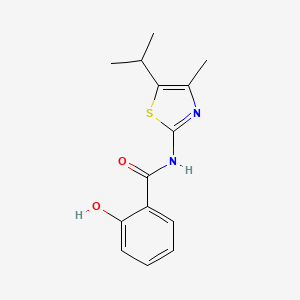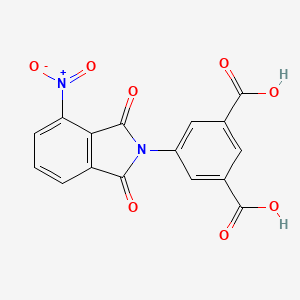
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol, also known as CGP 12177, is a beta-adrenergic receptor antagonist that is widely used in scientific research. This chemical compound is a potent and selective antagonist of beta-adrenergic receptors, which are found in various tissues throughout the body. In
Mecanismo De Acción
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 acts as a competitive antagonist of beta-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine (adrenaline) and norepinephrine (noradrenaline). By blocking the activation of these receptors, this compound 12177 reduces the effects of sympathetic nervous system stimulation, including increased heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a variety of biochemical and physiological effects, including reducing heart rate and blood pressure, increasing insulin sensitivity, and improving lipid metabolism. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, this compound 12177 has been shown to have effects on the central nervous system, including reducing anxiety and improving memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 in lab experiments is its high selectivity for beta-adrenergic receptors, which allows for more precise investigation of the role of these receptors in various physiological processes. However, one limitation of using this compound 12177 is its relatively short half-life, which can limit the duration of its effects in vivo.
Direcciones Futuras
There are many potential future directions for research on 1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177. One area of interest is the role of beta-adrenergic receptors in various disease states, including heart failure, diabetes, and neurodegenerative disorders. Another area of interest is the development of more selective and long-lasting beta-adrenergic receptor antagonists for use in clinical settings. Additionally, further investigation of the effects of this compound 12177 on the central nervous system could lead to the development of new treatments for mood and anxiety disorders.
Métodos De Síntesis
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 can be synthesized by several methods, including the reaction of 2-methylimidazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol. Another method involves the reaction of 2-methylimidazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with epichlorohydrin.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 is widely used in scientific research to study the role of beta-adrenergic receptors in various physiological processes. This chemical compound has been used to investigate the effects of beta-adrenergic receptor blockade on cardiac function, blood pressure, and metabolism. It has also been used to study the role of beta-adrenergic receptors in the central nervous system, including their role in regulating mood, anxiety, and cognition.
Propiedades
IUPAC Name |
1-(4-methoxyphenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-15-7-8-16(11)9-12(17)10-19-14-5-3-13(18-2)4-6-14/h3-8,12,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMRPUVOWVOWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(COC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)


![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)


![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5236131.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)

![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)